molecular formula C10H18O5S B3196276 (1S)-(+)-camphor-10-sulfonic acid monohydrate CAS No. 98673-87-1

(1S)-(+)-camphor-10-sulfonic acid monohydrate

Cat. No.: B3196276
CAS No.: 98673-87-1
M. Wt: 250.31 g/mol
InChI Key: GAQWDBUWBUOFLS-YZUKSGEXSA-N
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Description

Significance of Chiral Organic Compounds in Asymmetric Synthesis and Stereoselective Transformations

Chirality, a geometric property where a molecule is non-superimposable on its mirror image, is a fundamental concept in chemistry. chiralpedia.com These mirror-image forms, known as enantiomers, possess identical physical properties in an achiral environment, such as melting point and solubility. chiralpedia.com However, their interactions with other chiral entities, including biological systems like enzymes and receptors, can differ dramatically. nih.govresearchgate.net This enantioselectivity has profound implications, especially in pharmacology. ijpsjournal.com Often, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful effects. nih.govchiralpedia.com The tragic case of thalidomide (B1683933) in the 1950s and 1960s serves as a stark reminder of this, where one enantiomer was an effective sedative while the other was teratogenic, causing severe birth defects. chiralpedia.com

This biological reality underscores the critical importance of asymmetric synthesis—chemical reactions that preferentially produce one enantiomer over the other. uwindsor.caresearchgate.net The goal is to achieve high enantiomeric purity, ensuring the final product, particularly a pharmaceutical, is both safe and effective. nih.gov Stereoselective transformations, guided by chiral catalysts, auxiliaries, or reagents, are the primary methods for constructing complex chiral molecules from achiral or racemic (a 50:50 mixture of enantiomers) starting materials. nih.gov The development of robust and efficient methods for asymmetric synthesis is a major focus of contemporary research, driving innovation in drug discovery and the creation of advanced materials with unique optical and electronic properties. chiralpedia.comchiralpedia.com

Overview of (1S)-(+)-Camphor-10-sulfonic Acid Monohydrate as a Privileged Chiral Scaffold and Brønsted Acid Catalyst

This compound is a crystalline solid derived from the sulfonation of natural (+)-camphor. chemicalbook.com Its rigid bicyclic structure, inherited from the camphor (B46023) backbone, provides a well-defined and predictable three-dimensional framework. This inherent and readily available chirality makes it a "privileged chiral scaffold." nih.gov One of its most prominent applications is as a chiral resolving agent, a classic but highly effective method for separating racemic mixtures. scbt.comnbinno.com In this process, the sulfonic acid reacts with a racemic base (like an amine) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. rsc.org Once separated, the pure enantiomer can be recovered by removing the resolving agent. This method has proven effective for obtaining enantiomerically pure compounds, such as (R,R)-(+)-2,3-diphenylpiperazine. core.ac.uk

In its crystalline monohydrate form, the sulfonic acid group protonates the water molecule to form a hydronium ion, resulting in the structure hydronium (1S,4R)-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate. nih.govresearchgate.net

Beyond its role in resolution, (1S)-(+)-camphor-10-sulfonic acid (often abbreviated as (+)-CSA) is a strong Brønsted acid, meaning it is an effective proton (H+) donor. medchemexpress.com This acidity allows it to function as an organocatalyst, accelerating a wide array of organic reactions without the need for metal catalysts. researchgate.net Because the catalyst itself is chiral, it can create a chiral environment around the reactants, influencing the stereochemical outcome of the reaction and leading to the preferential formation of one enantiomer. chemicalbook.com This dual functionality as both a strong acid and a chiral entity makes (+)-CSA a valuable tool in stereoselective transformations, including Friedel-Crafts reactions, Mannich reactions, and Michael additions. medchemexpress.comchemicalbook.comrsc.org Its commercial availability, stability, and relative affordability further enhance its status as a cornerstone reagent in the field of asymmetric synthesis. researchgate.net

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate (B1144303)
CAS Number 98673-87-1
Molecular Formula C₁₀H₁₈O₅S
Molecular Weight 250.31 g/mol
Appearance White crystalline powder
Melting Point 196-200 °C (decomposes)
Synonyms (+)-CSA monohydrate, d-Camphorsulfonic acid monohydrate

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S.H2O/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);1H2/t7-,10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQWDBUWBUOFLS-YZUKSGEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Enantiomeric Preparation of Camphorsulfonic Acid

Historical Development of Camphorsulfonic Acid Synthesis

Camphorsulfonic acid (CSA), also known as Reychler's acid, was first synthesized in 1898 by Reychler. researchgate.netresearchgate.net A subsequent, well-documented procedure was developed by Bartlett and Knox. researchgate.netorgsyn.org This foundational method involves the sulfonation of camphor (B46023) using a mixture of concentrated sulfuric acid and acetic anhydride. orgsyn.orgwikipedia.org The reaction, left to stand for a significant period, allows for the crystallization of the product. orgsyn.org This early work laid the groundwork for producing racemic D,L-10-camphorsulfonic acid and demonstrated that using an optically active natural camphor as the starting material could yield an optically active product. orgsyn.org

Contemporary Methods for the Preparation of (1S)-(+)-Camphor-10-sulfonic Acid

Modern synthetic approaches to (1S)-(+)-camphor-10-sulfonic acid primarily rely on two strategies: the direct sulfonation of a chiral camphor precursor and the resolution of a racemic mixture of camphorsulfonic acid.

The most direct method to obtain (1S)-(+)-camphor-10-sulfonic acid is through the sulfonation of the naturally occurring (+)-camphor. orgsyn.org The reaction is typically carried out by treating (+)-camphor with concentrated sulfuric acid in acetic anhydride. wikipedia.org While it appears to be a simple sulfonation of a methyl group, the accepted mechanism is more complex. It is believed to involve a series of rearrangements, including a retro-semipinacol rearrangement and sulfonation of an alkene intermediate, before another rearrangement re-establishes the ketone structure. wikipedia.org

Table 1: Typical Reaction Conditions for Sulfonation of Camphor

Reactant Reagent Solvent/Medium Key Conditions
(+)-Camphor Concentrated Sulfuric Acid Acetic Anhydride Low temperature (e.g., below 20°C) during addition, followed by a prolonged period (e.g., 36 hours or more) at room temperature for crystallization. orgsyn.org

When the starting material is synthetic, racemic camphor, the sulfonation process yields racemic (±)-camphor-10-sulfonic acid. orgsyn.orgrsc.org To obtain the desired (1S)-(+) enantiomer, a resolution step is necessary. This is achieved by reacting the racemic acid with a chiral resolving agent, typically an optically active base, to form a pair of diastereomeric salts. google.com These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization. google.com After isolating the desired diastereomeric salt (e.g., the salt of (1S)-(+)-camphor-10-sulfonic acid with a specific chiral base), the pure enantiomer is regenerated by treatment with a strong mineral acid. google.com

Table 2: Examples of Chiral Resolving Agents for Racemic Camphorsulfonic Acid

Class of Resolving Agent Specific Example Principle of Separation
Chiral Bases Cinchonine, Ephedrine google.com Formation of diastereomeric salts with differential solubility.
Chiral Amino Alcohols α-d-4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol google.com Formation of diastereomeric salts that can be separated by crystallization.

Synthesis of Enantiomeric Forms, Including (1R)-(-)-Camphor-10-sulfonic Acid

The synthesis of the enantiomeric form, (1R)-(-)-camphor-10-sulfonic acid, mirrors the methods used for the (1S)-(+) form. merckmillipore.comchemicalbook.com It can be prepared directly via the sulfonation of (-)-camphor, which is the enantiomer of the naturally abundant (+)-camphor. orgsyn.org

Alternatively, (1R)-(-)-camphor-10-sulfonic acid is the co-product of the resolution of racemic camphorsulfonic acid. google.com During the fractional crystallization process described in section 2.2.2, the diastereomeric salt of (1S)-(+)-camphor-10-sulfonic acid is typically crystallized and removed from the solution. The mother liquor is consequently enriched with the diastereomeric salt of (1R)-(-)-camphor-10-sulfonic acid. google.com This enriched filtrate can then be treated to isolate the pure (1R)-(-)-enantiomer. google.com Therefore, the resolution of the racemic mixture provides access to both pure enantiomers.

Iii. Applications in Asymmetric Synthesis and Catalysis

Role as a Chiral Resolving Agent for Racemic Mixtures

One of the most established applications of (1S)-(+)-camphor-10-sulfonic acid is as a chiral resolving agent. This technique leverages the formation of diastereomeric salts with racemic compounds, particularly amines and other basic molecules. The differing physicochemical properties of these diastereomers, such as solubility, allow for their separation by methods like fractional crystallization.

(1S)-(+)-Camphor-10-sulfonic acid (CSA) effectively resolves racemic primary amines and other chiral cations by forming diastereomeric salt pairs. google.com The acidic sulfonic acid group protonates the basic amine, resulting in an ionic interaction. The distinct spatial arrangement of the chiral centers on both the CSA cation and the amine anion leads to the formation of two diastereomers with different crystal lattice energies and solubilities.

A notable example is the resolution of (±)-trans-2,3-diphenylpiperazine. When this racemic diamine is treated with (1S)-(+)-10-camphorsulfonic acid in dichloromethane, the (R,R)-enantiomer preferentially crystallizes as the less soluble diastereomeric salt. ias.ac.in Similarly, this resolving agent has been successfully employed to separate the enantiomers of 3(S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, where the 3-S-amine selectively crystallizes as its (1S)-(+)-10-camphorsulfonate salt from a solution, leaving the other enantiomer in the mother liquor. google.com

The primary methodology for enantiomeric enrichment using (1S)-(+)-CSA is fractional crystallization. The process involves dissolving the racemic mixture and the resolving agent in a suitable solvent system and allowing the less soluble diastereomeric salt to crystallize.

In the resolution of (±)-trans-2,3-diphenylpiperazine, a single crystallization step using two equivalents of (1S)-(+)-CSA in dichloromethane afforded the (R,R)-(+)-enantiomer with an impressive 98% enantiomeric excess (ee). ias.ac.in The enantiomeric purity of the product can be influenced by factors such as solvent choice, temperature, and the stoichiometry of the resolving agent. For instance, the resolution of 3-amino-diazepin-2-one with (1S)-(+)-CSA in a mixture of isopropyl acetate and acetonitrile resulted in the desired 3-S-amine CSA salt with an enantiomeric purity greater than 99.5%. google.com

Furthermore, the enantiomer remaining in the filtrate can also be recovered and enriched. In the case of the 2,3-diphenylpiperazine resolution, the filtrate was enriched in the (S,S)-enantiomer (73% ee), which could then be further purified by treatment with achiral acids to induce crystallization of the desired enantiomer through the formation of homochiral aggregates. ias.ac.in

Table 1: Resolution of Racemic Amines with (1S)-(+)-Camphor-10-sulfonic acid

Racemic CompoundSolventIsolated EnantiomerEnantiomeric Excess (ee) AchievedReference
(±)-trans-2,3-diphenylpiperazineDichloromethane (CH₂Cl₂)(R,R)-(+)-2,3-diphenylpiperazine98% ias.ac.in
3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-oneIsopropyl acetate / Acetonitrile3(S)-amino-... salt>99.5% google.com

Utilization as a Chiral Brønsted Acid Organocatalyst

Beyond its role in resolution, (1S)-(+)-camphor-10-sulfonic acid functions as a chiral Brønsted acid organocatalyst. medchemexpress.com Organocatalysts are metal-free small organic molecules that can accelerate chemical reactions, and the use of chiral catalysts allows for the direct synthesis of enantiomerically enriched products from prochiral starting materials. researchgate.net CSA's strong acidity and defined chiral structure enable it to protonate substrates, activating them toward nucleophilic attack within a chiral environment.

(1S)-(+)-Camphor-10-sulfonic acid and its derivatives have been shown to be effective catalysts for a range of carbon-carbon bond-forming reactions. medchemexpress.com

Friedel-Crafts Reaction: Chiral Brønsted acids like CSA are efficient catalysts for the enantioselective Friedel-Crafts reaction of indoles with aromatic enones, producing β-indolyl ketones in high yields with moderate enantioselectivity. chemicalbook.com Racemic camphorsulfonic acid has been demonstrated to catalyze the Friedel-Crafts alkylation of arenes with indolyl alcohols, suggesting the potential for the chiral version to induce enantioselectivity. rsc.org

Mannich Reaction: Racemic CSA has been effectively used to catalyze the direct three-component Mannich type reaction of ketones, aldehydes, and amines under solvent-free conditions, yielding β-amino ketones in high yields. rsc.org The chiral environment provided by (1S)-(+)-CSA can be exploited to achieve enantioselective versions of this transformation.

Henry Reaction: While CSA itself is used, copper complexes prepared from CSA have been successfully employed to catalyze the enantioselective Henry (nitroaldol) reaction between nitromethane and aromatic aldehydes. chemicalbook.com

A significant advantage of camphorsulfonic acid is its compatibility with water, positioning it as a catalyst for greener chemical processes. researchgate.netresearchgate.net Its solubility in water allows certain organic transformations to be conducted in aqueous media, reducing the reliance on volatile organic solvents. researchgate.net This water compatibility is particularly beneficial for Brønsted acid catalysis, as the high polarity and hydrogen-bonding ability of water can stabilize charged intermediates and transition states, sometimes leading to unique reactivity and selectivity not observed in organic solvents. researchgate.net The development of CSA-catalyzed reactions in water for transformations like the Friedel-Crafts addition of indoles to electron-deficient olefins represents a step towards more environmentally benign synthetic protocols. researchgate.net

Precursor in the Development of Chiral Auxiliaries and Ligands

(1S)-(+)-Camphor-10-sulfonic acid serves as a versatile and commercially available chiral starting material for the synthesis of more complex chiral auxiliaries and ligands. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.

A prominent example is the synthesis of optically active (camphorsulfonyl)oxaziridines. uiowa.edu The process begins with the conversion of (1S)-(+)-10-camphorsulfonic acid into its corresponding sulfonyl chloride. This intermediate can then be reacted with an amine to form a sulfonamide, which is subsequently converted to a sulfonylimine and finally oxidized to the target oxaziridine. uiowa.edu These oxaziridines are highly valuable as neutral, aprotic, and metal-free oxidizing agents for the asymmetric oxidation of prochiral sulfides and enolates.

In another application, (1S)-(+)-camphor-10-sulfonyl chloride is reacted with various primary amines to generate a series of N-substituted camphor-10-sulfonamides. researchgate.net These sulfonamides can be further modified, for example, by reduction of the camphor (B46023) ketone functionality, to create chiral auxiliaries such as N-substituted 2-exo-hydroxybornyl-10-sulfonamides. These auxiliaries have been attached to acrylate systems and explored for their effectiveness in controlling the stereoselectivity of Morita-Baylis-Hillman reactions. researchgate.net

Synthesis of Camphor-Derived Chiral Auxiliaries (e.g., Oppolzer's Sultam)

One of the most prominent applications of (1S)-(+)-camphor-10-sulfonic acid is as a precursor for the synthesis of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent reaction to proceed with high stereoselectivity. After the reaction, the auxiliary can be cleaved and recovered.

A quintessential example is the synthesis of Oppolzer's sultam, also known as (1S)-(−)-2,10-camphorsultam. wikipedia.org This compound is widely used to achieve high levels of stereocontrol in a variety of reactions, including Diels-Alder cycloadditions, alkylations, and Michael additions. wikipedia.orgorgsyn.org

The synthesis of Oppolzer's sultam from (1S)-(+)-camphor-10-sulfonic acid proceeds through a multi-step sequence: chemrxiv.orggoogle.com

Conversion to Sulfonyl Chloride : The sulfonic acid is first converted to the corresponding sulfonyl chloride. This is typically achieved by reacting (1S)-(+)-camphor-10-sulfonic acid with a halogenating agent like thionyl chloride. chemrxiv.orggoogle.com

Amidation : The resulting sulfonyl chloride is then reacted with ammonia to form the sulfonamide. google.com

Cyclization : The sulfonamide undergoes a base-catalyzed intramolecular cyclization, which involves a dehydration step to furnish the corresponding sulfonylimine. chemrxiv.org

Reduction : Finally, the sulfonylimine is stereoselectively reduced to yield the sultam. This reduction is commonly performed using reducing agents such as lithium aluminium hydride or sodium borohydride. wikipedia.orgorgsyn.orgchemrxiv.org The steric hindrance from the camphor skeleton directs the hydride attack to produce almost exclusively the desired exo isomer. wikipedia.org

The rigidity of the camphor backbone in Oppolzer's sultam provides excellent stereochemical control by effectively shielding one face of the attached prochiral substrate, guiding the approach of reagents to the opposite face.

Application in the Construction of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

Beyond chiral auxiliaries, (1S)-(+)-camphor-10-sulfonic acid is a valuable starting material for the synthesis of chiral ligands used in transition-metal-catalyzed asymmetric reactions. ukzn.ac.za These ligands coordinate to a metal center, creating a chiral environment that enables the catalyst to produce one enantiomer of the product preferentially.

Camphor-derived ligands, particularly those containing nitrogen or oxygen donor atoms, have proven effective in a range of catalytic processes. For instance, novel C3-pendant pyridyl alcohol ligands synthesized from R-(+)-camphor have been successfully used as catalysts. ukzn.ac.za These ligands were evaluated in the enantioselective alkylation of aldehydes with diethylzinc, a key carbon-carbon bond-forming reaction. The results demonstrated moderate to good enantioselectivity, highlighting their efficacy compared to analogous ligands. ukzn.ac.za

The performance of these camphor-derived ligands is often dependent on their specific structure and the reaction conditions. The table below summarizes the effectiveness of a series of novel C3 pendant ligands in the asymmetric addition of diethylzinc to benzaldehyde.

Table 1. Performance of Camphor-Derived Ligands in the Asymmetric Alkylation of Benzaldehyde
LigandYield (%)Enantiomeric Excess (ee, %)
Ligand 19585
Ligand 29878
Ligand 39281
Ligand 49675

Data derived from studies on novel C3 pendant pyridyl alcohol ligands in the alkylation of aldehydes with diethylzinc, showing moderate to good enantioselectivity. ukzn.ac.za

These ligands have also been applied to other important transformations, such as the Henry (Nitroaldol) reaction, where they catalyzed the reaction with high yields, although with more moderate enantioselectivity. ukzn.ac.za The versatility of the camphor scaffold allows for systematic modifications to the ligand structure, enabling the fine-tuning of catalytic activity and selectivity for specific asymmetric transformations. researchgate.net

Inducing Chirality in Advanced Materials and Polymer Systems

The influence of (1S)-(+)-camphor-10-sulfonic acid extends into materials science, where its inherent chirality can be transferred to macromolecular systems. This process, known as chiral induction, is particularly relevant in the development of advanced materials with unique optical and electronic properties.

Chiral Induction in Conductive Polymers through Doping (e.g., Polyaniline)

Conductive polymers, such as polyaniline (PANI), are typically achiral. However, chirality can be induced in these materials through a process called chiral doping. (1S)-(+)-camphor-10-sulfonic acid (CSA) is a highly effective chiral dopant for this purpose. researchgate.net

When used as a dopant during the synthesis or processing of PANI, the camphorsulfonate anion interacts with the polymer backbone. This interaction serves two main purposes: it protonates the polymer, rendering it electrically conductive, and its bulky, chiral structure forces the polymer chains to adopt a preferential helical, or twisted, conformation. scielo.org.mx This induced supramolecular chirality makes the polymer optically active, a property that can be observed using circular dichroism (CD) spectroscopy. rsc.orgacs.org

The process of chiral induction is influenced by several factors, including the solvent used for processing and the presence of other molecules like water. rsc.orgacs.org For instance, films of CSA-doped polyaniline cast from m-cresol exhibit strong optical activity, suggesting that the solvent helps in organizing the polymer chains into a stable chiral structure. acs.org The resulting material behaves as a "chiral metal," where the conducting electrons themselves are in a chiral environment. acs.org The presence or absence of water can even be used to invert the sign of the circular dichroism signal, indicating a significant conformational change in the polymer backbone. rsc.org

The properties of these chiral conductive polymers are of great interest for applications in chiroptical sensors, enantioselective separation, and spintronics.

Table 2. Effect of Doping Conditions on Polyaniline (PANI) Properties
Dopant SystemProcessing SolventKey FindingReference
(1S)-(+)-CSAm-cresolInduces strong optical activity; creates a "chiral metal" with ordered metallic regions. acs.org
(1S)-(+)-CSAChloroformResults in weaker optical activity and a less ordered, non-metallic film. acs.org
(1S)-(+)-CSAAqueous vs. Non-aqueousPresence of water can invert the circular dichroism signal, indicating a conformational switch. rsc.org
CSA + HCl (co-doping)AqueousHCl can enhance conductivity while CSA induces solubility and chirality, though bulky CSA can also decrease conjugation length. scielo.org.mx

Iv. Chemical Transformations and Synthesis of Advanced Derivatives

Synthetic Routes to Key (1S)-(+)-Camphor-10-sulfonic Acid Derivatives

The strategic derivatization of (1S)-(+)-camphor-10-sulfonic acid has yielded several classes of important chemical intermediates and reagents. These synthetic pathways leverage the reactivity of the sulfonic acid group, often converting it to a more reactive sulfonyl chloride intermediate.

The synthesis of sulfonamide derivatives from (1S)-(+)-camphor-10-sulfonic acid is a well-established multi-step process. uiowa.eduacs.org The initial step involves the conversion of the sulfonic acid to its corresponding sulfonyl chloride. This is typically achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.orgorgsyn.org

A common procedure involves heating (1S)-(+)-camphor-10-sulfonic acid with thionyl chloride in a solvent like chloroform. orgsyn.org The resulting (1S)-(+)-camphor-10-sulfonyl chloride is often used in the subsequent step without extensive purification. orgsyn.org The crude sulfonyl chloride is then reacted with an amine source, most commonly a concentrated solution of ammonium (B1175870) hydroxide, to yield the primary sulfonamide, (+)-(1S)-10-camphorsulfonamide. orgsyn.org This reaction is typically performed at low temperatures (0-10°C) to control its exothermicity. orgsyn.org This direct conversion avoids the need to isolate the often moisture-sensitive sulfonyl chloride. orgsyn.org The general synthetic scheme is presented below.

Table 1: Synthesis of (+)-(1S)-10-Camphorsulfonamide

Step Reactants Reagents Product
1 (1S)-(+)-Camphor-10-sulfonic acid Thionyl chloride (SOCl₂) (1S)-(+)-Camphor-10-sulfonyl chloride

This foundational sulfonamide can be further modified to create a diverse range of N-substituted derivatives with various biological and chemical properties. researchgate.net

The synthesis of sulfonyl hydrazine (B178648) derivatives of camphor-10-sulfonic acid presents certain challenges. Direct condensation of camphor-10-sulfonyl chloride with hydrazine has been reported to be unsuccessful, leading instead to the formation of a rearranged cyclic product, 2,4a,5,6,7,8-hexahydro-9,9-dimethyl-4a,7-methano-3,1,2-benzothiadiazine, rather than the desired camphor-10-sulfonohydrazide. rsc.org

However, substituted camphorsulfonyl hydrazines can be prepared through a multi-step synthetic route. researchgate.net This process begins with the reaction of (+)-camphor sulfonyl chloride with hydrazine monohydrate, which forms a hydrazone intermediate via cyclization. researchgate.net This intermediate can then undergo alkylation, followed by reduction with a reagent like sodium cyanoborohydride (NaCNBH₃), to yield the target Nα-substituted camphorsulfonyl hydrazines. researchgate.net These compounds have demonstrated utility as organocatalysts in asymmetric synthesis. researchgate.net

Table 2: Multi-step Synthesis of Nα-Substituted Camphorsulfonyl Hydrazines

Step Starting Material Reagents Intermediate/Product
1 (+)-Camphor sulfonyl chloride Hydrazine monohydrate Cyclic hydrazone
2 Cyclic hydrazone Alkylating agent (under phase-transfer conditions) Alkylated intermediate

Camphorquinone-10-sulfonic acid hydrate (B1144303) is a key derivative prepared by the oxidation of (1S)-(+)-camphor-10-sulfonic acid. nih.govpnas.org The most common method for this transformation is the reaction of camphor-10-sulfonic acid with selenous acid (H₂SeO₃). nih.govpnas.org This oxidation specifically targets the α-carbon to the ketone, converting the methylene (B1212753) group into a carbonyl group to form the α-dicarbonyl compound. The reaction is typically carried out in a solvent such as dioxane over an extended period. ingentaconnect.com

Recent advancements have shown that this oxidation can be significantly accelerated using microwave irradiation. ingentaconnect.com When camphor-10-sulfonic acid is oxidized with selenium dioxide (SeO₂) under focused microwave irradiation at 150°C, the reaction time can be reduced to approximately 75 minutes. ingentaconnect.com This method offers a more efficient route to camphorquinone-10-sulfonic acid and its derivatives. ingentaconnect.com

Table 3: Synthesis of Camphorquinone-10-sulfonic Acid Hydrate

Method Starting Material Oxidizing Agent Key Conditions Product
Classical (1S)-(+)-Camphor-10-sulfonic acid Selenous acid Reflux in dioxane, 72 h Camphorquinone-10-sulfonic acid hydrate

The synthesis of thiazolylhydrazone derivatives from camphor (B46023) typically begins with the formation of a thiosemicarbazone intermediate. (+)-Camphor is reacted with thiosemicarbazide, often in the presence of an acid catalyst, to produce camphor thiosemicarbazone. nih.govresearchgate.net

This thiosemicarbazone then serves as a precursor for the construction of the thiazole (B1198619) ring. nih.gov In a reaction analogous to the Hantzsch thiazole synthesis, the camphor thiosemicarbazone is treated with an α-haloketone, such as a 2-bromoacetophenone (B140003) derivative. nih.gov This reaction leads to the cyclization and formation of a 2,4-disubstituted thiazole ring attached to the camphor scaffold through a hydrazone linkage. nih.gov

Table 4: General Synthesis of Camphor-derived Thiazolylhydrazones

Step Reactants Key Reagents/Conditions Product
1 (+)-Camphor, Thiosemicarbazide Acid catalyst (e.g., H₂SO₄), Heat Camphor thiosemicarbazone

Chemical Reactivity and Functional Applications of (1S)-(+)-Camphor-10-sulfonic Acid Derivatives in Organic Synthesis

The derivatives of (1S)-(+)-camphor-10-sulfonic acid are not merely synthetic curiosities; they possess unique reactivity that has been harnessed for specific applications in organic and bioorganic chemistry.

Camphorquinone-10-sulfonic acid and its derivatives have emerged as valuable reagents for the specific and reversible chemical modification of arginine residues in peptides and proteins. nih.govpnas.org The guanidino group of arginine reacts with the α-dicarbonyl system of the camphorquinone (B77051) derivative under mild conditions to form a stable adduct. nih.gov

This modification is highly specific for arginine. The presence of the sulfonic acid group on the reagent makes it water-soluble and provides a convenient handle for the separation of the modified molecules. nih.govpnas.org The adducts formed between the camphorquinone derivatives and the guanidino group are notably stable under conditions where similar adducts from reagents like cyclohexanedione would be cleaved (e.g., 0.5 M hydroxylamine (B1172632) at pH 7). nih.gov However, the modification is reversible; the original arginine residue can be regenerated by treating the adduct with o-phenylenediamine (B120857) at a pH of 8-9. nih.govpnas.org This reversible modification has been demonstrated on arginine itself, dipeptides, and larger proteins like ribonuclease S-peptide and soybean trypsin inhibitor. nih.gov

Table 5: Reversible Modification of Arginine with Camphorquinone-10-sulfonic Acid

Process Reagent/Conditions Result
Modification Camphorquinone-10-sulfonic acid Formation of a stable adduct with the arginine guanidino group

Catalytic Roles in Oxidation Reactions (e.g., IBX-assisted processes)

(1S)-(+)-camphor-10-sulfonic acid (CSA) serves as an effective Brønsted acid catalyst in conjunction with 2-Iodoxybenzoic acid (IBX), a hypervalent iodine(V) reagent, to facilitate the oxidation of alcohols. This catalytic system provides a practical and efficient methodology for the conversion of a wide array of primary and secondary alcohols to their corresponding aldehydes and ketones. The inclusion of CSA accelerates the reaction, leading to improved efficiency compared to oxidations using IBX alone. uiowa.edursc.org

The CSA-assisted IBX oxidation is applicable to a broad substrate scope, encompassing aliphatic, aromatic, and heterocyclic alcohols with various functional groups. uiowa.edunih.gov This methodology is noted for its operational simplicity, reliance on inexpensive reagents, and the formation of a highly efficient catalytic system. uiowa.edu For instance, the oxidation of substrates such as 4-nitrobenzyl alcohol and the sterically hindered 1-(naphthalen-1-yl)ethan-1-ol proceeds successfully, yielding the desired carbonyl compounds in high yields. uiowa.edu

The proposed mechanism for this acid-catalyzed oxidation involves the initial protonation of the IBX carbonyl group by CSA, which enhances its electrophilicity. The alcohol substrate then attacks the iodine center, leading to a ligand exchange. This is followed by a rate-determining hypervalent twist and subsequent elimination, which releases the carbonyl product and the reduced form of the oxidant, 2-iodosobenzoic acid (IBA). uiowa.edunih.gov The catalytic nature of CSA allows for its use in sub-stoichiometric amounts, making the process more atom-economical. uiowa.edu

Below is a table summarizing the results of CSA-assisted IBX oxidation for various alcohol substrates.

Table 1: (±)-Camphor-10-sulfonic acid Assisted IBX Oxidation of Various Alcohols uiowa.edu

Entry Substrate (Alcohol) Product (Aldehyde/Ketone) Time (h) Yield (%)
1 Benzyl alcohol Benzaldehyde 3 98
2 4-Nitrobenzyl alcohol 4-Nitrobenzaldehyde 2.5 96
3 4-Methoxybenzyl alcohol 4-Methoxybenzaldehyde 3.5 95
4 Cinnamyl alcohol Cinnamaldehyde 3 97
5 1-Phenylethan-1-ol Acetophenone 4 96
6 1-(Naphthalen-1-yl)ethan-1-ol 1-(Naphthalen-1-yl)ethan-1-one 4.5 94
7 Cyclohexanol Cyclohexanone 5 92
8 Octan-2-ol Octan-2-one 5.5 90

Precursors for Hypervalent Iodine Reagents

(1S)-(+)-camphor-10-sulfonic acid and its derivatives serve as valuable chiral precursors in the synthesis of specialized hypervalent iodine reagents. nih.govresearchgate.net The rigid, stereochemically defined bicyclic framework of camphor is strategically incorporated into the structure of the iodine reagent to create a chiral environment around the hypervalent iodine center. These chiral reagents are subsequently employed in asymmetric synthesis to induce stereoselectivity in various chemical transformations. nih.gov

The synthesis strategy typically involves attaching the camphorsulfonyl moiety to an iodoarene, which is then oxidized to the hypervalent iodine(III) or iodine(V) state. This approach leverages the inherent chirality of CSA to produce enantiopure or enantioenriched hypervalent iodine compounds. A notable example is the synthesis of a class of chiral reagents developed by Varvoglis and colleagues, which utilizes (+)-camphorsulfonic acid as the source of chirality. nih.gov

These camphor-derived chiral hypervalent iodine reagents are particularly useful in asymmetric oxidations, such as the conversion of prochiral sulfides to chiral sulfoxides. nih.gov By controlling the spatial arrangement around the reactive iodine center, the chiral camphor backbone can influence the facial selectivity of the oxidation, leading to the preferential formation of one enantiomer of the product over the other. The development of such reagents is a key area of research, aiming to expand the toolkit of metal-free catalysts for asymmetric synthesis. nih.gov

V. Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in (1S)-(+)-Camphor-10-sulfonic Acid Catalyzed Processes

(1S)-(+)-Camphor-10-sulfonic acid (CSA) serves as a potent Brønsted acid catalyst in a variety of organic transformations. Its mechanism of action typically involves the protonation of a substrate, thereby activating it for subsequent reaction. The chiral environment provided by the camphor (B46023) backbone then plays a crucial role in directing the stereochemical course of the reaction.

One of the well-studied mechanisms is the formation of CSA itself, through the sulfonation of camphor. This reaction is believed to proceed through a series of rearrangements, including a retro-semipinacol rearrangement, to form an alkene intermediate which is then sulfonated. A final semipinacol rearrangement re-establishes the ketone functionality. wikipedia.org More specifically, the mechanism involves Wagner-Meerwein rearrangements, 3,2-exo-methyl shifts, and 6,2-hydride shifts, leading to intermediates where the methyl groups become electrophilic. cdnsciencepub.com

In CSA-catalyzed reactions, such as the Michael reaction of indoles with enones, the initial step is the protonation of the carbonyl compound by CSA. This activation facilitates the nucleophilic attack of the indole (B1671886) at the C-3 position. The choice of solvent is critical in these reactions, with ethanol-water mixtures often providing the best results.

Another significant application is in the direct three-component Mannich-type reactions of ketones, aldehydes, and amines. rsc.org In these reactions, CSA acts as an efficient catalyst, likely by activating the aldehyde towards nucleophilic attack by the amine to form an imine intermediate, which then reacts with the enolized ketone.

Furthermore, (S)-CSA has been demonstrated to be an excellent catalyst for the synthesis of pseudoglycosides from 2,4,6-tri-O-acetyl-D-glucal. This process exhibits high yields and exclusive alpha-stereoselectivity, highlighting the catalyst's ability to control the stereochemical outcome. nih.gov

Theoretical and Computational Approaches to Chiral Induction and Stereoselectivity

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the origins of stereoselectivity in CSA-catalyzed reactions. These theoretical approaches allow for the mapping of potential energy surfaces and the calculation of activation barriers for different reaction pathways, thereby explaining the preference for one stereoisomer over another.

For instance, in the context of reactions catalyzed by camphorsulfonate-based ionic liquids, DFT calculations have been employed to investigate the thermodynamic and mechanistic pathways. These studies have revealed that both the cation and the anion of the ionic liquid can be involved in the catalytic mechanism. It was found that the reaction pathway leading to the syn-product had a lower activation energy, while the pathway to the anti-product resulted in a more thermodynamically stable product. researchgate.net This computational evidence helps to rationalize the observed diastereoselectivity.

The chiral nature of the camphor backbone is fundamental to its ability to induce stereoselectivity. patsnap.com Computational models can help to visualize the transition states, showing how the bulky and stereochemically defined structure of the catalyst interacts with the substrates to favor the formation of a specific enantiomer or diastereomer. By comparing the activation energies of the different possible transition states, the stereochemical outcome can be predicted. The steric bulk of chiral catalysts can, in some cases, prevent adequate coordination to the substrate, which can affect the product yield without necessarily improving the stereoselectivity. acs.org

Advanced Spectroscopic Characterization in Mechanistic Pathway Analysis

The identification and characterization of transient intermediates are crucial for the complete elucidation of a reaction mechanism. Advanced spectroscopic techniques, particularly mass spectrometry, have become invaluable tools for this purpose due to their high sensitivity and ability to detect low-abundance species. nih.gov

In the context of CSA-catalyzed reactions, electrospray ionization mass spectrometry (ESI-MS) can be used to directly sample the reaction mixture and detect charged intermediates. By analyzing the mass-to-charge ratio of the detected ions, it is possible to identify key species in the catalytic cycle, such as protonated substrates or catalyst-substrate complexes.

Vi. Analytical Methodologies for Chiral Discrimination

Application as a Chiral Ion-Pairing Reagent in Chromatographic Separations

(1S)-(+)-Camphor-10-sulfonic acid monohydrate serves as a valuable chiral ion-pairing reagent in chromatographic techniques for the separation of enantiomers. This application is predicated on the principle of forming transient diastereomeric ion pairs with racemic compounds, which can then be separated using achiral stationary phases. The sulfonic acid moiety of (1S)-(+)-camphor-10-sulfonic acid provides the ionic interaction site, while its inherent chirality induces the formation of diastereomeric complexes with differing physicochemical properties.

These diastereomeric ion pairs exhibit different stabilities and partitioning behaviors between the mobile phase and the stationary phase, which enables their chromatographic resolution. The effectiveness of the separation is influenced by several factors, including the chemical structures of the chiral analyte and the ion-pairing reagent, the composition and polarity of the mobile phase, and the nature of the stationary phase.

In the realm of High-Performance Liquid Chromatography (HPLC), (1S)-(+)-camphor-10-sulfonic acid is employed as a chiral mobile phase additive to achieve the enantioseparation of various basic compounds on achiral columns. The mechanism involves the in-situ formation of diastereomeric ion pairs with the enantiomers of a basic analyte. These diastereomeric complexes, having different three-dimensional structures, interact differently with the stationary phase, leading to different retention times and, consequently, their separation.

A notable application of this methodology is the resolution of racemic amino alcohols. Research has demonstrated the successful separation of the enantiomers of propranolol, norephedrine, metoprolol, and salbutamol (B1663637) using (+)-10-camphorsulfonic acid as the chiral counter-ion. In these separations, a non-polar mobile phase, such as dichloromethane-1-pentanol, is often used in conjunction with an achiral polar stationary phase, like a diol-bonded silica (B1680970) column. The selection of the mobile phase composition is critical as it influences the ion-pair formation and the interactions with the stationary phase, thereby affecting the retention and resolution of the enantiomers.

The general principle relies on the differential partitioning of the less stable and more stable diastereomeric ion pairs between the mobile and stationary phases. The less stable ion pair tends to have a weaker interaction with the stationary phase and thus elutes earlier, while the more stable ion pair is retained longer on the column. The degree of separation is quantified by parameters such as the separation factor (α) and the resolution (Rs).

Below is an illustrative data table representing typical results for the enantiomeric separation of basic drugs using (1S)-(+)-camphor-10-sulfonic acid as a chiral ion-pairing reagent in HPLC. Please note that while the analytes and general chromatographic conditions are based on published research, the specific quantitative data presented here are representative examples to illustrate the application, as the detailed numerical results from the primary literature were not fully available.

Table 1: Illustrative Chromatographic Data for the Enantioseparation of Basic Drugs using (1S)-(+)-Camphor-10-Sulfonic Acid as a Chiral Ion-Pairing Reagent

Analyte Enantiomer Retention Time (t_R) (min) Retention Factor (k') Separation Factor (α) Resolution (R_s)
Propranolol (+)-Propranolol 12.5 3.17 1.15 1.85
(-)-Propranolol 14.2 3.73
Norephedrine (+)-Norephedrine 9.8 2.27 1.12 1.60
(-)-Norephedrine 10.9 2.63
Metoprolol (R)-Metoprolol 15.1 4.03 1.18 2.10
(S)-Metoprolol 17.5 4.83
Salbutamol (R)-Salbutamol 8.5 1.83 1.10 1.55
(S)-Salbutamol 9.3 2.10

Chromatographic Conditions (Illustrative):

Column: Lichrospher-100-DIOL (achiral)

Mobile Phase: Dichloromethane : 1-Pentanol (97:3, v/v) containing a specific concentration of (1S)-(+)-camphor-10-sulfonic acid.

Flow Rate: 1.0 mL/min

Detection: UV at a specified wavelength.

Note: The values in this table are for illustrative purposes to demonstrate the typical performance of the technique.

Vii. Emerging Research Directions and Future Outlook

Integration into Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly central to modern chemical synthesis, and (1S)-(+)-camphor-10-sulfonic acid is well-positioned to be a key player in this paradigm shift. researchgate.net Its inherent properties, such as being derived from a natural and biodegradable source, make it an attractive alternative to conventional transition metal catalysts, thereby helping to avoid metal contamination in final products. researchgate.net Research is focused on expanding its use in methodologies that maximize efficiency while minimizing environmental impact.

A significant area of development is the use of CSA in multi-component reactions (MCRs). researchgate.net MCRs are intrinsically atom-economical processes that build molecular complexity in a single step from three or more reactants. CSA has proven to be an effective catalyst for various MCRs, such as the Mannich-type reaction, often performed under solvent-free conditions at ambient temperatures to produce β-amino ketones in high yields. rsc.org Furthermore, its compatibility with environmentally benign solvents like water and aqueous ethanol (B145695) enhances its green credentials. researchgate.net

Another key direction is the development of heterogeneous and reusable CSA-based catalysts. By immobilizing CSA on solid supports, researchers can create systems that are easily separated from the reaction mixture and recycled, reducing waste and operational costs. This approach aligns with the green chemistry goal of designing for reuse and degradation. The feasibility of more sustainable industrial production of CSA itself is also being explored, with methods like bipolar membrane electrodialysis (BMED) showing promise for a cleaner, closed-loop manufacturing process. researchgate.net

Table 1: Green Chemistry Attributes of (1S)-(+)-Camphor-10-sulfonic Acid in Synthetic Methodologies

Green Chemistry PrincipleApplication/Finding related to CSABenefit
Use of Renewable Feedstocks Derived from natural camphor (B46023). researchgate.netReduces reliance on petrochemical sources.
Atom Economy Effectively catalyzes multi-component reactions (MCRs). researchgate.netrsc.orgMaximizes the incorporation of starting materials into the final product, minimizing waste.
Safer Solvents and Auxiliaries Reactions can be performed in water, aqueous ethanol, or under solvent-free conditions. researchgate.netrsc.orgReduces the use and generation of hazardous substances.
Catalysis Acts as a reusable, metal-free organocatalyst. researchgate.netAvoids toxic metal contamination, allows for catalyst recycling, and offers high efficiency.
Design for Degradation The catalyst is biodegradable in nature. researchgate.netPrevents persistence in the environment after its useful life.
Pollution Prevention Cleaner production methods such as Bipolar Membrane Electrodialysis (BMED) are being developed. researchgate.netLowers the environmental impact of the catalyst's manufacturing process.

Design and Synthesis of Next-Generation (1S)-(+)-Camphor-10-sulfonic Acid-Derived Catalysts and Auxiliaries

The rigid bicyclic structure of camphor provides a robust chiral scaffold that is ideal for the design of new catalysts and chiral auxiliaries. acs.org Starting from (1S)-(+)-camphor-10-sulfonic acid, researchers are developing next-generation systems with enhanced steric and electronic properties to achieve higher levels of stereocontrol in asymmetric reactions. This involves the chemical modification of the sulfonic acid moiety to create a diverse range of derivatives.

A common synthetic pathway involves converting the sulfonic acid into the more reactive camphorsulfonyl chloride. This intermediate serves as a gateway to a variety of derivatives. For example, reaction with amines yields sulfonamides, which can be further modified. These sulfonamides have been explored as chiral auxiliaries in asymmetric reactions like the Morita-Baylis-Hillman reaction. nih.gov Another important class of derivatives is the (camphorsulfonyl)oxaziridines, which are powerful and highly stereoselective oxidizing agents used for the asymmetric α-hydroxylation of enolates. acs.org The synthesis of these complex auxiliaries demonstrates the versatility of CSA as a starting material for creating sophisticated reagents for asymmetric synthesis.

The future in this area lies in the rational design of these auxiliaries to target specific transformations. By systematically altering the substituents on the camphor scaffold or the sulfonamide nitrogen, chemists can fine-tune the catalyst's properties to optimize reactivity and selectivity for a particular substrate or reaction type, such as the highly stereoselective synthesis of pseudoglycosides. nih.gov

Table 2: Next-Generation Auxiliaries and Catalysts Derived from (1S)-(+)-Camphor-10-sulfonic Acid

Derived Compound ClassKey Synthetic IntermediateExample ApplicationReference Reaction
(Camphorsulfonyl)oxaziridines (1S)-(+)-Camphor-10-sulfonyl chlorideAsymmetric oxidation of prochiral enolates. acs.orgα-Hydroxylation of ketones and esters
Camphorsultams (e.g., Oppolzer's auxiliary) (1S)-(+)-Camphor-10-sulfonamideChiral auxiliary for various asymmetric transformations.Alkylations, aldol (B89426) reactions, Diels-Alder reactions
N-Substituted Sulfonamides (1S)-(+)-Camphor-10-sulfonyl chlorideChiral auxiliaries for asymmetric reactions. nih.govMorita-Baylis-Hillman reactions
Camphorsulfonate Anion Ionic Liquids (1S)-(+)-Camphor-10-sulfonic acidChiral Brønsted acid catalysts in ionic liquid form. researchgate.netSynthesis of β-amino carbonyl compounds

Advanced Computational Modeling for Predictive Chiral Synthesis and Reactivity

The integration of advanced computational chemistry is set to revolutionize the field of asymmetric catalysis, moving from trial-and-error experimentation to predictive, rational design. chiralpedia.commit.edu For catalysts and auxiliaries derived from (1S)-(+)-camphor-10-sulfonic acid, computational modeling offers powerful tools to understand reaction mechanisms, predict stereochemical outcomes, and guide the development of new, more effective chiral systems. chiralpedia.com

One of the key computational techniques being applied is Density Functional Theory (DFT). DFT studies can be used to investigate the thermodynamics and mechanistic pathways of reactions. For instance, DFT has been employed to model the reaction mechanism for the synthesis of β-amino carbonyl compounds catalyzed by ionic liquids containing the camphorsulfonate anion, providing deep insight into the transition states that govern stereoselectivity. researchgate.net Such models help elucidate the role of the catalyst and other reaction parameters on the product yield and diastereoselectivity. researchgate.net

Beyond mechanistic studies, in silico models are being used for predictive purposes. The Quantitative Structure-Activity Relationship (Q-SAR) approach, for example, has been used to predict the potential toxicity of byproducts that might be formed in reactions involving camphorsulfonic acid, such as alkyl camphorsulfonates. mdpi.com This allows for a proactive assessment of safety and environmental impact. Molecular docking studies are also employed to understand the interactions between substrates and catalysts, helping to identify key pharmacophore sites and predict the chemical reactivity of derivatives. mdpi.com

Looking forward, the combination of these physics-based models with machine learning and artificial intelligence promises to accelerate the discovery of new catalysts and reactions. nih.gov By training algorithms on existing experimental and computational data, it will become possible to screen large virtual libraries of potential CSA-derived catalysts for specific applications, accurately predicting their performance before they are ever synthesized in a lab. mit.edunih.gov This data-driven approach will significantly reduce the time and resources required for catalyst development and optimization. nih.gov

Q & A

Q. What are the standard synthetic routes for (1S)-(+)-camphor-10-sulfonic acid and its derivatives?

The synthesis typically involves sulfonation of (+)-camphor using concentrated H₂SO₄ in acetic anhydride (Ac₂O) to form the sulfonic acid, followed by conversion to sulfonyl chlorides (e.g., camphorsulfochloride) for further derivatization . A three-stage method for synthesizing esters with nitrogen-containing heterocycles has been reported, involving esterification, substitution reactions, and purification via column chromatography. However, transesterification and sulfonic acid group elimination may occur during purification, necessitating careful solvent selection .

Q. How is (1S)-(+)-camphor-10-sulfonic acid monohydrate utilized in circular dichroism (CD) spectroscopy calibration?

Crystallized CSA monohydrate is a standard calibrant for CD instruments. Key parameters include:

  • Absorbance : 0.1486 at 285 nm (1 mg/mL in a 1 cm cell).
  • Ellipticity : 335 millidegrees peak at 291 nm.
  • Ellipticity ratio : 192.5 nm/290.5 nm = 2.05–2.08. Regular calibration ensures wavelength accuracy and ellipticity validation .

Q. What catalytic applications does CSA monohydrate have in green chemistry?

CSA is a strong organic acid used in deep eutectic solvents (DESs) for liquid-phase microextraction (LPME). For example, a pH-switchable DES synthesized with l-menthol (HBA) and CSA (HBD) enables efficient extraction of estrogenic compounds. Adjusting pH alters DES polarity, facilitating phase separation and analyte preconcentration for GC-MS analysis .

Advanced Research Questions

Q. How can computational methods predict the stability of CSA-derived esters in antiviral studies?

Quantum chemical calculations (e.g., DFT) assess bond dissociation energies (BDEs) and internal bond strength indices (IBSI). For example:

  • BDE : (+)-Ketopinic acid esters require ~25% less energy for ester bond cleavage than (-)-borneol esters.
  • IBSI : Alkyl C–O bonds in (-)-borneol esters exhibit higher IBSI values (≥1.2 vs. ≤1.0 for ketopinic/camphanic esters). These metrics guide the design of hydrolytically stable antiviral agents .

Q. What methodologies are used to evaluate the antiviral efficacy of CSA sulfonamides?

  • Pseudovirus assays : Vesicular stomatitis virus (VSV)-based systems expressing Ebola/Marburg glycoproteins quantify viral entry inhibition.
  • Cell-based assays : H1N1 inhibition is measured via plaque reduction (IC₅₀ values).
  • Structure-activity relationships (SAR) : Modifying sulfonamide substituents (e.g., alkyl vs. aryl groups) correlates with improved EC₅₀ values (e.g., 31a–31h derivatives in ).

Q. How can researchers resolve contradictions in ester stability data between CSA and related terpenoid acids?

Contradictions arise from differing steric and electronic environments:

  • Steric effects : The gem-dimethyl group in CSA enhances van der Waals interactions but increases steric hindrance during substitution reactions.
  • Electronic effects : Sulfonic acid groups destabilize esters via electron-withdrawing effects, unlike carboxylates in ketopinic/camphanic acids. Systematic comparison of BDEs and IBSI across analogs clarifies stability trends .

Q. What parameters optimize CSA-based DESs for analytical microextraction?

Key factors include:

  • HBD/HBA ratio : 1:2 (CSA:l-menthol) maximizes extraction efficiency.
  • pH adjustment : Acidic conditions (pH 2) protonate CSA, enabling DES dissolution; alkaline conditions (pH 12) induce phase separation.
  • Salt addition : 10% NaCl enhances partitioning via salting-out effects .

Q. How can CSA-modified columns improve chromatographic separations of metal ions?

CSA acts as a chiral ion-pairing agent in reversed-phase HPLC. For example:

  • Mobile phase : Hydroxyisobutyric acid (HIBA) with CSA enhances UO₂²⁺/Th⁴⁺ resolution via ligand-exchange mechanisms.
  • Column compatibility : CSA-modified C18 columns reduce backpressure and plate height compared to traditional bead-packed columns .

Tables

Table 1. Antiviral Activity of CSA Derivatives

DerivativeVirus TestedAssay TypeKey Result (IC₅₀/EC₅₀)Reference
Sulfonamide 31aEbola/MarburgPseudovirus (VSV)EC₅₀ = 12 µM
(+)-Ketopinic esterH1N1 Influenza APlaque reductionIC₅₀ = 8 µM

Table 2. CD Calibration Parameters for CSA Monohydrate

ParameterValue/RangeSignificance
Absorbance (285 nm)0.1486Validates sample concentration
Ellipticity (291 nm)335 millidegreesConfirms instrument sensitivity
Ratio (192.5/290.5)2.05–2.08Detects wavelength calibration drift

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.